molecular formula C12H17NO5 B12548904 Butanedioic acid;2-ethyl-4-methylpyridin-3-ol CAS No. 849023-17-2

Butanedioic acid;2-ethyl-4-methylpyridin-3-ol

Cat. No.: B12548904
CAS No.: 849023-17-2
M. Wt: 255.27 g/mol
InChI Key: OXJNVBNZUMCBAO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Butanedioic acid;2-ethyl-4-methylpyridin-3-ol involves several steps. One common method includes the palladium-catalyzed Suzuki cross-coupling reaction. This reaction typically involves the use of 5-bromo-2-methylpyridin-3-amine and arylboronic acids . The reaction conditions often require a palladium catalyst, a base, and a suitable solvent to achieve moderate to good yields .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would likely involve scaling up the synthetic routes mentioned above, optimizing reaction conditions, and ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: Butanedioic acid;2-ethyl-4-methylpyridin-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it can participate in aromatic nucleophilic substitution reactions due to the presence of the pyridin-3-ol moiety .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions can vary depending on the desired product. For example, the use of pentafluoropyridine or pentachloropyridine can lead to different substitution products .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reactions with pentafluoropyridine can yield polyfluorinated aryl pyridyl ethers .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to Butanedioic acid;2-ethyl-4-methylpyridin-3-ol include other pyridine derivatives and compounds with strong antioxidant properties. Examples include 4-amino-2-ethyl-6-methyl-3-pyridinol and 2-cyano-3-(2-ethyl-6-methyl-phenylamino)-acrylic acid ethyl ester .

Uniqueness: What sets this compound apart is its combination of neuroprotective, antioxidant, and metabolic regulatory properties. Its structural similarity to vitamin B6 also contributes to its unique biological activities .

Properties

CAS No.

849023-17-2

Molecular Formula

C12H17NO5

Molecular Weight

255.27 g/mol

IUPAC Name

butanedioic acid;2-ethyl-4-methylpyridin-3-ol

InChI

InChI=1S/C8H11NO.C4H6O4/c1-3-7-8(10)6(2)4-5-9-7;5-3(6)1-2-4(7)8/h4-5,10H,3H2,1-2H3;1-2H2,(H,5,6)(H,7,8)

InChI Key

OXJNVBNZUMCBAO-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=CC(=C1O)C.C(CC(=O)O)C(=O)O

Origin of Product

United States

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